Ethyl (Z)-2-hexenoate
Description
Significance and Research Trajectories of Ethyl (Z)-2-hexenoate as a Defined Chemical Entity
The primary significance of this compound in academic research stems from its role as a volatile flavor and fragrance compound. ontosight.ai It is identified as contributing to the characteristic aroma profiles of various fruits, beverages, and other natural products. Research trajectories have often focused on its identification and quantification in these sources to understand the chemical basis of natural flavors.
Another major area of research is its chemical synthesis. The stereoselective synthesis of the (Z)-isomer presents a chemical challenge, as the (E)-isomer is often the thermodynamically more stable product. Consequently, academic studies have explored various synthetic routes to maximize the yield of the desired (Z)-isomer. These methods include the esterification of (Z)-2-hexenoic acid with ethanol (B145695), often under acid catalysis. The development of novel catalytic systems and reaction conditions that favor the Z-configuration remains a pertinent goal in synthetic organic chemistry.
Historical Context of Academic Research on α,β-Unsaturated Esters and Related Volatile Compounds
The study of α,β-unsaturated esters is a well-established field within organic chemistry. These compounds are recognized as valuable synthetic intermediates due to the reactivity conferred by the conjugated system of the carbon-carbon double bond and the carbonyl group. fiveable.me Historically, research into this class of compounds has been driven by their utility in fundamental carbon-carbon bond-forming reactions, such as the Michael reaction and the Claisen condensation. fiveable.me The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack, a principle that has been exploited in countless synthetic applications. fiveable.me
Scope and Objectives of Current Research Paradigms Pertaining to this compound
Current research paradigms involving α,β-unsaturated esters, including this compound, are increasingly focused on efficiency, selectivity, and sustainability. A key objective is the development of novel catalytic methods that provide high yields and, crucially, high stereoselectivity for either the (E) or (Z) isomer. organic-chemistry.org This includes the exploration of organocatalysis and photocatalysis to achieve transformations under milder and more environmentally benign conditions. acs.orgnih.gov
A specific modern research trajectory involves the contra-thermodynamic isomerization of α,β-unsaturated esters. For instance, recent studies have demonstrated the use of photoenolization to convert α,β-unsaturated esters into their β,γ-alkenyl ester counterparts, which can be valuable chiral building blocks. acs.org While not yet applied specifically to this compound in the reviewed literature, this represents a current research paradigm for which this compound could be a relevant substrate. The objective is to move beyond the traditional reactivity of these molecules and use them as starting materials for generating more complex and functionally diverse chemical architectures. Furthermore, the enzymatic synthesis of related esters, such as ethyl hexanoate (B1226103), is being optimized to create solvent-free, biocatalytic systems, highlighting a trend toward "green chemistry" in ester production. researchgate.net
Comparative Data of Related Hexenoate Esters
| Compound | Isomerism | Key Distinctions |
|---|---|---|
| This compound | Cis (Z) Isomer | Characterized by a "fatty and fruity" aroma profile; found in various fruits and teas. |
| Ethyl (E)-2-hexenoate | Trans (E) Isomer | Generally exhibits sharper or more pungent aromas; less common in fresh fruits but can be formed during thermal processing. Has a pleasant, rum-like, fruity, and green odor. thegoodscentscompany.com |
| Ethyl hexanoate | Saturated Analogue | Lacks the C2-C3 double bond. Possesses a strong fruity, banana-like aroma and is abundant in fruits like strawberries. |
Structure
3D Structure
Properties
CAS No. |
27829-71-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
ethyl (Z)-hex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI Key |
SJRXWMQZUAOMRJ-SREVYHEPSA-N |
Isomeric SMILES |
CCC/C=C\C(=O)OCC |
Canonical SMILES |
CCCC=CC(=O)OCC |
Origin of Product |
United States |
Synthetic and Biocatalytic Production Methodologies for Ethyl Z 2 Hexenoate
Chemoenzymatic and Chemical Synthesis Strategies
Chemical synthesis provides robust and high-yield pathways to ethyl (Z)-2-hexenoate, with a significant focus on controlling the geometry of the double bond to favor the (Z)-isomer.
The stereoselective synthesis of (Z)-α,β-unsaturated esters like this compound is a persistent challenge in organic chemistry. acs.org A primary method for achieving Z-selectivity is the Wittig reaction. The geometry of the resulting alkene is highly dependent on the nature of the phosphonium (B103445) ylide used. organic-chemistry.orgwikipedia.org Non-stabilized ylides, typically those where the R group is an alkyl, predominantly lead to the formation of (Z)-alkenes. organic-chemistry.org The reaction proceeds through a kinetically controlled pathway, and the use of salt-free conditions is crucial for maximizing the Z:E ratio. pitt.edu
Another effective method involves the dehydration of α-hydroxyesters. Treating α-hydroxyesters with triflic anhydride (B1165640) and pyridine (B92270) at low temperatures (0 °C) and then allowing the reaction to warm to room temperature can produce (Z)-α,β-unsaturated esters with excellent stereoselectivity and in high yields. acs.orgnih.govresearchgate.net
Manganese-promoted reactions of aldehydes with trihaloesters also offer a pathway to (Z)-α-halo-α,β-unsaturated esters, which could be subsequently converted to the desired product. researchgate.net The choice of solvent and base is critical; for instance, in Wittig reactions, solvents like THF or diethyl ether are common. wikipedia.org
Table 1: Comparison of Conditions for Z-Selective Synthesis of α,β-Unsaturated Esters
| Method | Reagents | Key Conditions | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|
| Wittig Reaction | Non-stabilized phosphonium ylide, Aldehyde | Salt-free, aprotic solvent (e.g., THF) | Predominantly Z | organic-chemistry.orgpitt.edu |
| Dehydration | α-Hydroxyester, Triflic anhydride, Pyridine | 0 °C to room temperature | High (e.g., 40:1 for an α-aryl example) | acs.orgnih.gov |
| Horner-Wadsworth-Emmons | Still-Gennari phosphonate, Aldehyde | KHMDS, 18-crown-6, THF | High Z-selectivity | N/A |
This table presents data for general Z-selective synthesis of α,β-unsaturated esters, as specific data for this compound was not available in the search results.
Recent research has focused on developing novel catalytic systems that offer higher efficiency and selectivity. For Z-selective olefin cross-metathesis, molybdenum-based catalysts have shown exceptional performance in producing 1,2-disubstituted Z-alkenes from terminal enol ethers and allylic amides. researchgate.net These catalysts, which are based on an abundant and inexpensive metal, can achieve yields up to 97% and Z-selectivity greater than 98%. researchgate.net
For the esterification step itself, simple zinc(II) salts, such as ZnO, Zn(OAc)₂, and ZnCO₃, have been identified as effective and recyclable homogeneous catalysts for the esterification of fatty acids. acs.orgnih.gov The catalytic activity is influenced by the counterion, with poorly coordinating or basic Brønsted anions showing the most promise. acs.orgnih.gov These zinc-based systems are advantageous as they are sustainable, require low energy input, and allow for easy purification without auxiliary substances. nih.gov
Zeolite-based catalysts also represent a valuable approach for ester bond formation. mdpi.com Their catalytic performance is tied to their acidity and pore size, which can be tailored for specific reactions. mdpi.com For instance, sulfated zirconia catalysts have been evaluated for the liquid-phase esterification of propanoic acid with methanol, showing high selectivity. mdpi.com
Process intensification aims to make chemical processes smaller, safer, and more energy-efficient. One such approach is the use of ultrasound in Wittig reactions, which can accelerate the synthesis of alkenes. nih.govencyclopedia.pub Continuous flow processes also represent a significant intensification strategy, simplifying operations and potentially improving yields. nih.gov
Green chemistry principles are increasingly being integrated into synthesis design to minimize environmental impact. pnas.org This includes using safer solvents (or solvent-free systems), renewable feedstocks, and developing catalyst-assisted reactions. acs.orgnumberanalytics.comthieme-connect.com For example, the use of recyclable zinc catalysts for esterification aligns with green chemistry goals. nih.gov Another green approach is conducting reactions in aqueous media, which has been demonstrated for the stereoselective bromination of alkenes. rsc.org The development of biocatalysis and photocatalysis are also key areas of green stereoselective synthesis. numberanalytics.com
Reactive distillation is another process intensification technique that combines reaction and separation in a single unit. It has been modeled for the synthesis of unsaturated polyesters and shows potential to significantly reduce production time and increase equilibrium conversion compared to traditional batch reactors. researchgate.net
Enzymatic and Whole-Cell Biocatalysis for this compound Production
Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis, operating under mild conditions. scielo.br
Lipases (EC 3.1.1.3) and esterases are the primary enzymes used for ester synthesis. scielo.bracs.org They can catalyze not only the hydrolysis of esters but also their synthesis (esterification) in environments with low water activity. scielo.brumn.edu The key distinction between them often lies in substrate specificity; lipases typically act on water-insoluble esters of long-chain fatty acids, while esterases prefer water-soluble esters of short-chain fatty acids. nih.gov
The choice of enzyme is critical for synthesizing a specific ester like this compound. The lipase (B570770) from Candida deformans has shown high synthesis and hydrolysis activity for unsaturated fatty acids containing a cis Δ⁹ unsaturation and 16 to 18 carbon atoms. nih.gov A newly identified lipase, LipG9, demonstrated the best conversion rates for medium and long-chain saturated fatty acids (C8, C14, and C16). nih.gov The specificity of the lipase determines the outcome of the reaction. For instance, some lipases are 1,3-position selective, while others like Novozym 435 (from Candida antarctica lipase B) are non-selective and have broader substrate specificity, often leading to higher conversion rates in esterification reactions. nih.gov
Table 2: Substrate Specificity of Selected Lipases in Ester Synthesis
| Enzyme Source | Preferred Substrates for Esterification | Key Characteristics | Reference |
|---|---|---|---|
| Candida deformans | Mono-, di-, and tri-unsaturated C16-C18 fatty acids with a cis Δ⁹ bond | Catalyzes esterification in aqueous media | nih.gov |
| Metagenomic Library (LipG9) | Medium and long-chain saturated fatty acids (C8, C14, C16) | High stability in organic solvents, sn-1,3-specific | nih.gov |
| Candida antarctica (Novozym 435) | Broad substrate specificity (non-selective) | High activity, widely used for various ester syntheses | nih.gov |
This table provides examples of lipase characteristics relevant to unsaturated or specific chain-length ester synthesis, as direct characterization for this compound synthesis is not detailed in the provided search results.
The design of the bioreactor is crucial for maximizing the yield of the enzymatic synthesis. youtube.com Common designs include stirred-tank reactors, airlift reactors, and membrane bioreactors. youtube.comyoutube.com For ester synthesis in organic media, membrane bioreactors (MBRs) have been shown to be feasible for continuous operation. nih.gov An MBR using a recombinant cutinase from Fusarium solani pisi was used for the continuous synthesis of hexyl acetate (B1210297), demonstrating high conversion and productivity. nih.gov A model for this MBR operation was developed, considering it as a series of two continuous stirred-tank reactors (CSTRs), which accurately described the experimental outcomes and helped in evaluating the enzyme's operational stability. nih.gov Whole-cell biocatalysis, where intact microbial cells are used as the catalyst, simplifies the process by eliminating the need for enzyme purification. nih.govnih.gov Permeabilization of cells can be employed to enhance the transfer of substrates and products across the cell membrane. nih.gov
Genetic Engineering of Microbial Hosts for Biosynthetic Capacity Enhancement
The microbial production of specific flavor and fragrance compounds like this compound offers a sustainable alternative to traditional chemical synthesis. Genetic engineering of industrial microorganisms, primarily the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, is central to developing efficient cell factories. wikipedia.orgutah.edu The core strategy involves the design and implementation of biosynthetic pathways capable of converting central carbon metabolites into the target molecule. For this compound, this necessitates the endogenous supply of two key precursors: ethanol (B145695) and (Z)-2-hexenoyl-CoA.
Saccharomyces cerevisiae is a particularly attractive host due to its natural proficiency in producing ethanol and its well-characterized genetics, which makes it amenable to extensive manipulation. utah.eduebi.ac.uk E. coli also serves as a powerful platform for metabolic engineering due to its rapid growth and the vast array of available genetic tools. acs.org
The de novo biosynthesis of this compound in a microbial host can be dissected into three principal stages, each requiring specific genetic interventions for optimization:
Synthesis of the C6 Acyl-CoA Precursor : Engineering a pathway to produce the hexenoyl-CoA backbone.
Formation of the (Z)-2 Double Bond : Introducing the specific cis-isomer configuration.
Esterification : Condensing the acyl-CoA with ethanol to form the final ester product.
Enhancing Precursor Supply: The Reverse β-Oxidation Pathway
The native fatty acid synthesis (FAS) in most microbes is tailored for the production of long-chain fatty acids (typically C16-C18) and does not naturally accumulate medium-chain intermediates like hexenoyl-CoA. nih.gov To overcome this, a heterologous reverse β-oxidation (r-BOX) pathway has been successfully engineered in both E. coli and various yeasts to produce medium-chain fatty acids and their derivatives. ebi.ac.uknih.govwikipedia.org This pathway is essentially the reversal of the fatty acid degradation cycle and builds up acyl-CoA chains by sequentially adding two-carbon units from the central metabolite acetyl-CoA. wikipedia.org
The core of the engineered r-BOX pathway consists of four key enzymatic reactions. A typical set of heterologous genes harnessed for this purpose includes:
| Enzyme | Gene (Example Source) | Reaction Step |
| β-Ketothiolase | bktB (Cupriavidus necator) | Condenses butyryl-CoA and acetyl-CoA to form 3-ketohexanoyl-CoA. |
| 3-Hydroxyacyl-CoA Dehydrogenase | hbd (Clostridium acetobutylicum) | Reduces the 3-keto group to a hydroxyl group. |
| Enoyl-CoA Hydratase | crt (Clostridium acetobutylicum) | Dehydrates the molecule to create a double bond, forming trans-2-hexenoyl-CoA. |
| Trans-2-Enoyl-CoA Reductase | ter (Treponema denticola) | Reduces the double bond to yield saturated hexanoyl-CoA. |
To channel metabolic flux towards hexanoyl-CoA, a multi-gene cassette containing these enzymes is typically integrated into the host's genome or expressed on a plasmid. For instance, Cheon et al. (2014) successfully constructed a hexanoic acid pathway in the yeast Kluyveromyces marxianus by integrating genes such as bktB, crt, hbd, and ter, achieving a titer of 154 mg/L. utah.eduebi.ac.ukuniprot.org Similar strategies have been applied in S. cerevisiae, reaching hexanoic acid titers of up to 120 mg/L by combining the r-BOX pathway with other metabolic optimizations. nih.govnih.gov
Isomerization to (Z)-2-Hexenoyl-CoA
A critical and challenging step in the biosynthesis of this compound is the formation of the double bond in the cis (or Z) configuration at the C-2 position. The standard r-BOX pathway, as described above, naturally produces a trans-2-enoyl-CoA intermediate. wikipedia.org The conversion of this trans-isomer to the desired cis-isomer is not a common biological reaction.
This specific isomerization likely requires the action of a specialized enoyl-CoA isomerase. While most known enoyl-CoA isomerases catalyze the conversion of 3-enoyl-CoA to trans-2-enoyl-CoA during fatty acid degradation, the identification and heterologous expression of an enzyme capable of trans-2 to cis-2 isomerization would be a key enabling step. ebi.ac.ukwikipedia.org Another possibility is the existence of enzymes that can directly isomerize the double bond within the fatty acyl chain. For example, a cis-trans isomerase (encoded by the cti gene) has been identified in Pseudomonas putida, which converts cis-unsaturated fatty acids to their trans isomers within membrane phospholipids. asm.org The discovery and engineering of an enzyme with the reverse activity would be a significant breakthrough for producing (Z)-isomers of fatty acid derivatives.
Enhancing Esterification Capacity
The final step in the pathway is the esterification of (Z)-2-hexenoyl-CoA with ethanol. S. cerevisiae naturally possesses several alcohol O-acyltransferases (ATFs) that are responsible for the synthesis of acetate and other ethyl esters during fermentation. wikipedia.orgwikipedia.org The primary enzymes involved are encoded by the ATF1 and ATF2 genes, with Atf1p being the more significant contributor to acetate ester synthesis. wikipedia.org Additionally, the enzymes Eeb1p and Eht1p, encoded by the EEB1 and EHT1 genes, have been shown to catalyze the formation of medium-chain fatty acid ethyl esters, such as ethyl hexanoate (B1226103). wikipedia.org
To boost the production of this compound, a common genetic strategy is the overexpression of one or more of these native or heterologous acyltransferases. The choice of enzyme can influence the product profile, as different ATFs exhibit varying affinities for different acyl-CoA and alcohol substrates. ebi.ac.uk
The table below summarizes key genes from S. cerevisiae that are targets for genetic engineering to enhance the final esterification step.
| Gene | Enzyme | Function in Ester Synthesis | Engineering Strategy |
| ATF1 | Alcohol acetyltransferase 1 | Major enzyme for ethyl acetate synthesis; also active with medium-chain acyl-CoAs. | Overexpression to increase overall esterification capacity. |
| EEB1 | Ethyl ester biosynthesis protein 1 | Synthesizes medium-chain fatty acid ethyl esters (e.g., ethyl hexanoate). | Overexpression to specifically enhance production of this compound. |
| EHT1 | Ethyl hexanoate transferase 1 | Synthesizes medium-chain fatty acid ethyl esters. | Overexpression, often in combination with EEB1. |
By combining the engineered r-BOX pathway for precursor synthesis with the overexpression of a suitable alcohol acyltransferase, a complete biosynthetic route from central metabolism to this compound can be established in a microbial host. Further enhancements can be achieved by deleting competing metabolic pathways or optimizing fermentation conditions to maximize the availability of acetyl-CoA and ethanol.
Biosynthesis and Metabolic Pathways of Ethyl Z 2 Hexenoate in Biological Systems
Elucidation of Endogenous Biosynthetic Routes
The formation of Ethyl (Z)-2-hexenoate in biological systems is a multi-step process that begins with the metabolism of fatty acids and involves a series of enzymatic reactions.
Precursor Metabolism and Fatty Acid Derivatization Pathways
The carbon backbone of this compound originates from the lipid oxidation of polyunsaturated fatty acids, primarily linoleic and linolenic acids. nih.govnih.gov This process, often initiated in response to tissue disruption or stress, leads to the formation of hydroperoxides. nih.govnih.gov These initial products are then cleaved to produce a variety of volatile compounds, including aldehydes that serve as direct precursors to hexenoates. nih.govmdpi.com
The derivatization of fatty acids into their ester forms, such as ethyl esters, is a crucial step. In many biological contexts, this involves the conversion of fatty acids into fatty acid methyl esters (FAMEs) or other alkyl esters to increase their volatility and facilitate analysis or further transformation. sigmaaldrich.com The esterification process itself involves the reaction of a carboxyl group from the fatty acid with a hydroxyl group from an alcohol, a reaction often catalyzed by enzymes. sigmaaldrich.com
Key Enzymatic Transformations
Several key enzyme families are instrumental in the biosynthesis of this compound and related volatile compounds.
Alcohol Acyltransferases (AATs): These enzymes are directly responsible for the final step in the formation of many esters, including this compound. nih.gov They catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol. nih.govresearchgate.net For instance, studies in apricot fruit have shown that AATs can utilize C6 alcohols to produce the corresponding hexenyl acetates. nih.gov Similarly, in kiwifruit, specific AATs have been identified that contribute to the production of various esters, including ethyl butanoate and hexyl butanoate. nih.gov The activity of these enzymes is often dependent on the availability of their respective alcohol and acyl-CoA substrates. fao.org
Lipoxygenases (LOXs): Lipoxygenases initiate the biosynthetic pathway by catalyzing the dioxygenation of polyunsaturated fatty acids like linoleic and arachidonic acid to form hydroperoxides. nih.govnih.gov These enzymes are crucial in the production of a wide array of bioactive lipid mediators. nih.govfrontiersin.org The hydroperoxides generated by LOXs are then cleaved by hydroperoxide lyase (HPL) to yield aldehydes such as hexanal (B45976) and hexenal. nih.govnih.gov
Enal Isomerases: These enzymes play a role in converting the initial aldehyde products into different isomeric forms. For example, (3Z):(2E)-hexenal isomerases have been identified in cucumber and are responsible for the conversion of (Z)-3-hexenal to (E)-2-hexenal. nih.gov This isomerization is significant as different isomers can possess distinct aromatic properties.
Alcohol Dehydrogenases (ADHs): ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.orgproteopedia.org In the context of hexenoate biosynthesis, ADHs can reduce the aldehydes formed by HPL to their corresponding alcohols (e.g., hexenol). nih.govresearchgate.net This step is critical as the resulting alcohol is a substrate for the final esterification reaction catalyzed by AATs. The activity of ADHs is often dependent on coenzymes like NAD+/NADH. wikipedia.orgproteopedia.org
Regulation of this compound Biosynthesis
The production of this compound is a tightly regulated process, influenced by both internal genetic factors and external environmental cues.
Transcriptomic and Proteomic Analysis of Gene Expression
Modern analytical techniques such as transcriptomics and proteomics have provided valuable insights into the regulation of volatile compound biosynthesis. For example, a study on the effect of (E)-2-hexenal on tomato plants revealed significant changes in the expression of genes involved in various metabolic pathways, including plant hormone signal transduction and phenylpropanoid biosynthesis. nih.gov This suggests that the biosynthetic pathways of related compounds are interconnected and can be co-regulated.
In crabapple fruit development, RNA-sequencing has been used to identify transcription factors, such as those from the MYB, bHLH, and ERF families, that are involved in regulating the biosynthesis of proanthocyanidins, another class of secondary metabolites. frontiersin.org This highlights the complex transcriptional networks that control the production of various plant compounds.
Environmental and Developmental Modulators of Biosynthetic Flux
The production of this compound is highly responsive to environmental and developmental factors. In grapes, for instance, viticultural practices such as vine spacing and sunlight exposure can influence the concentration of this compound. Climatic conditions, including temperature and rainfall, also play a significant role, with warmer vintages often correlating with higher levels of certain esters due to enhanced enzymatic activity in the fruit.
The developmental stage of a plant or fruit is another critical determinant. The expression of genes encoding biosynthetic enzymes, such as AATs, is often developmentally regulated, with peak expression coinciding with specific stages of fruit ripening. nih.gov
In Vivo Fate and Biotransformation Studies (excluding human metabolism)
Once synthesized, this compound can undergo further transformations within the organism. In some biological systems, it may interact with olfactory receptors, contributing to scent perception.
In certain microorganisms, such as Geotrichum species, enzymes like alcohol dehydrogenases have been shown to degrade hexanol, a related C6 alcohol, into hexanoic acid and hexanal. nih.gov This indicates that pathways for the catabolism of these volatile compounds exist in the microbial world. The codling moth provides an example of an insect where related hexenoate compounds, such as (Z)-3-hexenyl hexanoate (B1226103), act as olfactory cues. wikipedia.org The metabolism of such compounds within the insect can be influenced by enzymes like oxidases and glutathione-S-transferases, which are involved in detoxification processes. wikipedia.org
Advanced Analytical Chemistry of Ethyl Z 2 Hexenoate
Chromatographic Separation and Detection Methodologies
The accurate identification and quantification of Ethyl (Z)-2-hexenoate, particularly in complex mixtures, relies on high-resolution chromatographic techniques. The choice of method is dictated by the compound's volatility and the need to distinguish it from its geometric isomer, Ethyl (E)-2-hexenoate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Discrimination and Profiling
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities. frontiersin.orgnih.gov The separation of (Z) and (E) isomers is critical as they can possess different sensory properties and biological activities. This separation is typically achieved using a capillary column with a non-polar or medium-polarity stationary phase.
The mass spectrometer detects the eluted compounds, which are ionized, most commonly by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint that allows for the unequivocal identification of the molecule. For this compound, characteristic ions in the mass spectrum would be monitored for both identification and quantification. nih.gov Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes in complex samples by monitoring only specific ions. nih.gov
Research on related volatile esters demonstrates the capability of GC-MS to differentiate isomers and profile compounds in various matrices. The operating conditions are meticulously optimized to achieve baseline separation of the isomers.
Table 1: Illustrative GC-MS Parameters for Isomer Separation
| Parameter | Condition | Purpose |
|---|---|---|
| GC System | Agilent GC/MSD or similar | Provides the platform for separation and detection. |
| Column | Phenomenex ZB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A medium-polarity column effective for separating geometric isomers. nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas to carry the sample through the column. nih.gov |
| Oven Program | Initial 100°C, ramp to 200°C at 25°C/min, then to 230°C at 5°C/min | Programmed temperature gradient to separate compounds based on boiling points. nih.gov |
| Injector | Splitless mode at 250°C | Ensures the entire sample is transferred to the column for trace analysis. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy to create reproducible fragmentation patterns. nih.gov |
| MS Mode | Full Scan (m/z 40-350) and/or Selective Ion Monitoring (SIM) | Full scan for general profiling; SIM for targeted, sensitive quantification. nih.gov |
| Transfer Line | 285°C | Prevents condensation of analytes between the GC and MS. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
While GC-MS is the dominant technique for volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed, although it is less common for a compound as volatile as this compound. Its application would typically require derivatization to introduce a chromophore or fluorophore, enabling detection by UV-Visible or fluorescence detectors. This approach is generally more complex and less direct than GC-MS for this specific analyte.
However, in instances where the sample matrix is not amenable to GC (e.g., highly non-volatile matrices) or when pre-concentration of a less volatile derivative is advantageous, HPLC offers a viable alternative. A reversed-phase C18 column would likely be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). LC-MS/MS, in particular, provides excellent selectivity and is used for quantifying related esters in complex biological samples like meconium. researchgate.net
Sample Preparation and Extraction Techniques for Complex Biological Matrices
The analysis of this compound from complex biological sources such as foods, beverages, or tissues necessitates efficient extraction and concentration of the analyte to remove interferences and enhance sensitivity.
Solid-Phase Microextraction (SPME) Optimization for Volatile Profiling
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for volatile compounds. nih.gov It combines extraction and pre-concentration into a single step. A fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample (Headspace SPME or HS-SPME) or directly immersed in a liquid sample. frontiersin.orgnih.gov Volatile analytes like this compound adsorb to the fiber, which is then transferred to the GC injector for thermal desorption and analysis.
The efficiency of SPME is highly dependent on several factors that must be optimized. frontiersin.orgresearchgate.net These include the choice of fiber coating, extraction time and temperature, and sample matrix modifications (e.g., salt addition). researchgate.netnih.gov For general volatile profiling, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad range of analyte recovery. frontiersin.org
Table 2: Key Parameters for SPME Method Optimization
| Parameter | Range/Options | Influence on Extraction |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS, CAR/PDMS, PDMS | The choice of coating determines the selectivity and capacity for different volatiles. nih.gov |
| Extraction Temp. | 40 - 70°C | Affects the vapor pressure of the analyte and the kinetics of adsorption. frontiersin.orgresearchgate.net |
| Extraction Time | 20 - 60 min | The duration the fiber is exposed to the sample; must be sufficient to reach equilibrium. frontiersin.orgresearchgate.net |
| Equilibration Time | 15 - 60 min | The time the sample is heated before fiber exposure to allow volatiles to reach the headspace. frontiersin.orgnih.gov |
| Salt Addition (e.g., NaCl) | 0 - 30% (w/v) | Increases the ionic strength of the sample, promoting the release of volatile compounds into the headspace. researchgate.net |
| Desorption Time | 2 - 5 min | The time the fiber spends in the hot GC inlet to ensure complete transfer of analytes. nih.gov |
Liquid-Liquid Extraction and Other Enrichment Strategies
Liquid-Liquid Extraction (LLE) is a classic technique used to isolate analytes from a sample matrix into an immiscible solvent. youtube.com For this compound in an aqueous matrix, a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758) would be used. nih.gov The sample is shaken with the solvent, allowing the ester to partition into the organic phase, which is then collected, concentrated, and injected into the GC. youtube.com LLE is robust but can be time-consuming and require large volumes of organic solvents. nih.gov
Other enrichment strategies include simultaneous distillation-extraction (SDE), which is effective for isolating volatile and semi-volatile compounds from solid or liquid samples, and stir bar sorptive extraction (SBSE), which offers a higher sorbent phase volume than SPME, leading to higher recovery for certain analytes.
Quantitative Analysis and Robust Method Validation in Research Applications
For research applications, it is not only necessary to identify this compound but also to accurately quantify its concentration. This requires the development and validation of a robust analytical method. demarcheiso17025.com Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. researchgate.netdemarcheiso17025.com
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations. researchgate.net
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples and calculating the percent recovery. demarcheiso17025.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD) for replicate measurements. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as isomers or matrix components. nih.gov
Stability: Evaluating the stability of the analyte in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, room temperature). researchgate.net
The use of an appropriate internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is crucial for accurate quantification. frontiersin.orgnih.gov The internal standard is added at a constant concentration to all samples and standards to correct for variations in extraction efficiency and instrument response.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl (E)-2-hexenoate |
| Acetonitrile |
| Methanol |
| Hexane |
| Dichloromethane |
| Divinylbenzene |
| Carboxen |
| Polydimethylsiloxane (PDMS) |
Ecological and Biological Roles of Ethyl Z 2 Hexenoate As a Semiochemical
Chemosensory Perception and Behavioral Responses in Arthropods
The perception of volatile chemical cues is a fundamental aspect of arthropod survival and reproduction. Techniques such as electroantennography (EAG) and single sensillum recording (SSR) have been instrumental in elucidating how compounds like Ethyl (Z)-2-hexenoate and its analogs are detected and processed by the insect olfactory system.
Electroantennography (EAG) and Single Sensillum Recording (SSR) Studies
Electroantennography provides a measure of the total olfactory response of an insect's antenna to a specific compound. While direct EAG studies on this compound are limited, research on structurally similar compounds in various insects, such as the bean bug, Riptortus clavatus, demonstrates the utility of this technique. For instance, EAG responses of the pentatomid bug, Piezodorus hybneri, to the aggregation pheromone components of R. clavatus, including (E)-2-hexenyl (E)-2-hexenoate, have been recorded in a dose-dependent manner nih.gov. This indicates that the antennae of these insects are sensitive to such hexenoate esters.
A study on Riptortus clavatus revealed that while the alarm pheromone, (E)-2-hexenyl hexanoate (B1226103), elicited a strong electroantennogram-depolarizing (EAD) response, the structurally related (E)-2-hexenal was inactive, highlighting the specificity of the olfactory system tandfonline.com.
Olfactory Receptor Neuron (ORN) Activation and Deorphanization
Olfactory receptor neurons (ORNs) are the primary detectors of chemical cues. Each ORN typically expresses a specific type of olfactory receptor (OR), which binds to a particular set of odorants, triggering a neural signal nih.govfrontiersin.org. The process of matching an OR to its specific ligand is known as deorphanization.
Research on the lucerne weevil, Sitona discoideus, has successfully identified and characterized ORNs for a range of pheromone-related and plant volatile compounds nih.gov. These studies show that both male and female weevils possess highly sensitive and selective ORNs for specific green-leaf volatiles, such as (Z)-3-hexenol and (E)-2-hexenal, which are structurally related to the hexenoate family nih.gov. This suggests that specific ORs for hexenoate esters likely exist within the olfactory systems of insects that interact with these compounds.
Role in Interspecies Communication and Chemical Ecology
Semiochemicals like this compound and its analogs are crucial mediators of interactions between different species, particularly in the context of insect-plant relationships and predator-prey dynamics.
Attraction and Repellence in Insect-Plant Interactions
Volatile compounds released by plants can act as attractants or repellents for herbivorous insects. While specific data on this compound is scarce, the broader class of hexenoates and related C6 compounds are well-known components of the "green leaf volatile" profile emitted by many plants upon damage. These signals can indicate the presence of a suitable host plant.
The aggregation pheromone of the bean bug, Riptortus clavatus, which includes hexenoate esters, is believed to be related to finding suitable host plants nih.gov. The response of other insects, like Piezodorus hybneri, to these pheromone components further supports the role of these compounds in locating shared food resources nih.gov. The interaction between host plant volatiles and insect-produced pheromones can be complex, with some plant compounds synergizing the attractive effect of pheromones entomoljournal.comnih.govresearchgate.net.
Influence on Reproductive and Feeding Behaviors in Pest Management Research (non-pesticide application focus)
The manipulation of insect behavior through semiochemicals is a promising avenue for pest management. The aggregation pheromone of Riptortus clavatus, containing hexenoate esters, plays a vital role in bringing individuals together for feeding scispace.com. This behavior is directly linked to resource exploitation. The production of pheromone components can even be influenced by the insect's diet, with bugs feeding on soybeans producing higher quantities of certain compounds scispace.com.
Furthermore, these same semiochemicals can act as kairomones for natural enemies. The egg parasitoid Ooencyrtus nezarae utilizes the aggregation pheromone of R. clavatus to locate its host's eggs pherobase.com. This tritrophic interaction highlights the dual role these compounds can play in an ecosystem. Understanding these chemical-mediated behaviors is crucial for developing targeted and sustainable pest management strategies that leverage natural ecological processes. For instance, the alarm pheromone of R. clavatus, (E)-2-hexenyl hexanoate, elicits a dispersal response, which could potentially be harnessed in pest control tandfonline.com.
Complex Mixtures and Synergistic Effects in Semiochemical Blends
In nature, chemical signals rarely consist of a single compound. More often, they are complex blends where the presence and ratio of multiple components are critical for eliciting a specific behavioral response.
The aggregation pheromone of Riptortus clavatus is a prime example of such a synergistic blend. It comprises (E)-2-hexenyl (Z)-3-hexenoate, (E)-2-hexenyl (E)-2-hexenoate, and myristyl isobutyrate nih.gov. Field trapping experiments have shown that a combination of these components is significantly more attractive than any single compound alone jst.go.jp. The addition of other components, like octadecyl isobutyrate, can further enhance the attractiveness of the blend, demonstrating a clear synergistic effect jst.go.jpresearchgate.net. The presence of host plant volatiles can also synergize the response to insect pheromones, a phenomenon observed in various moth species researchgate.netmdpi.com.
This synergy is crucial for the specificity and efficacy of the chemical signal, ensuring that it is correctly interpreted by the target species while minimizing eavesdropping by non-target organisms, except in cases of specialized natural enemies.
Structure Activity Relationship Studies and Derivative Exploration
Synthesis and Stereochemical Characterization of Ethyl Hexenoate Derivatives and Analogues
The synthesis of Ethyl (Z)-2-hexenoate and its derivatives requires precise control over reaction conditions to achieve the desired stereochemistry. The (Z)-configuration, or cis isomer, is particularly important for its characteristic properties. Standard synthesis routes for this compound include the esterification of (Z)-2-hexenoic acid with ethanol (B145695), often using an acid catalyst like sulfuric acid under reflux conditions. Another method is the Knoevenagel condensation, which can utilize environmentally benign catalysts. Stereoselective synthesis is essential to favor the Z-isomer over the more stable E-isomer, which may involve careful selection of catalysts and control of temperature.
The exploration of derivatives extends to various structural modifications. For instance, enzymatic synthesis using immobilized lipases, such as Novozym 435, has been optimized for the production of the saturated analogue, ethyl hexanoate (B1226103), in a solvent-free system. researchgate.net This biocatalytic approach highlights a green chemistry alternative for producing related compounds. researchgate.net More complex derivatives, such as ethyl (2Z)-2-acetyl-4-ethyl-2-hexenoate, have also been synthesized, demonstrating the versatility of the core hexenoate structure for further chemical elaboration. chemsynthesis.com The synthesis of metal 2-ethylhexanoates through methods like ligand-exchange reactions further broadens the scope of derivatives into the realm of organometallic chemistry, where they serve as precursors in materials science. researchgate.net
The characterization of these compounds is critical to confirm their structure and stereochemistry. Techniques such as Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Mass Spectrometry are routinely used to identify and differentiate between isomers, such as this compound and its trans- counterpart, Ethyl (E)-2-hexenoate. nist.govnih.gov
Table 1: Synthesis Methods for Ethyl Hexenoate and Its Derivatives This table is interactive. You can sort and filter the data.
| Product Compound | Synthesis Method | Key Features |
|---|---|---|
| This compound | Esterification | Reaction of (Z)-2-hexenoic acid and ethanol with an acid catalyst. |
| This compound | Knoevenagel Condensation | Can use environmentally benign catalysts in aqueous conditions. |
| Ethyl hexanoate | Enzymatic Synthesis | Uses immobilized lipase (B570770) (e.g., Novozym 435) in a solvent-free system. researchgate.net |
| Ethyl (2Z)-2-acetyl-4-ethyl-2-hexenoate | Chemical Synthesis | Represents a more complex structural analogue. chemsynthesis.com |
Comparative Biological Activity Assessment of Structural Variants
Variations in the structure of ethyl hexenoate and its analogues lead to significant differences in their biological activities. These differences are most pronounced in their roles as flavor compounds and insect kairomones.
The position and geometry of the double bond are critical determinants of the compound's flavor profile. Ethyl (E)-2-hexenoate, the trans-isomer, is noted for its fruity aroma with tropical, grape, and apple nuances. thegoodscentscompany.com In contrast, isomers with the double bond at the 3-position, such as ethyl (Z)-3-hexenoate, present a different profile, often described with green, pineapple, and kiwi notes. thegoodscentscompany.com The saturated analogue, ethyl hexanoate, is known for its distinct pineapple flavor. researchgate.net This demonstrates that subtle changes to the molecular structure are readily detected by biological olfactory systems.
In the context of insect chemical ecology, structural variants of hexenoate esters show highly specific activities. A prominent example is Ethyl (E,Z)-2,4-decadienoate, a structurally related compound known as the pear ester. It functions as a powerful kairomonal attractant for both male and female codling moths (Cydia pomonella). researchgate.net Electroantennographic (EAG) studies have been used to investigate the sensitivities of various tortricid moth species to this compound, revealing dose-dependent responses and confirming its attractiveness in field tests. researchgate.net
Furthermore, other related fatty acid ethyl esters found in natural sources have been assessed for different biological activities. For instance, volatile oils from Coreopsis cultivars, containing compounds like ethyl oleate (B1233923) and linoleic acid ethyl ester, have demonstrated antioxidant activities in radical scavenging assays. nih.gov This suggests a broader potential for biological activity in this class of compounds beyond their sensory roles.
Table 2: Comparative Biological Activities of Ethyl Hexenoate Variants This table is interactive. You can sort and filter the data.
| Compound | Structural Variant | Type of Biological Activity | Observed Effect |
|---|---|---|---|
| Ethyl (E)-2-hexenoate | Isomer (trans) | Flavor/Fragrance | Tropical, grape, and apple applications. thegoodscentscompany.com |
| Ethyl (Z)-3-hexenoate | Positional & Geometric Isomer | Flavor/Fragrance | Green notes for strawberry, pineapple, and kiwi applications. thegoodscentscompany.com |
| Ethyl hexanoate | Saturated Analogue | Flavor/Fragrance | Pineapple flavor. researchgate.net |
| Ethyl (E,Z)-2,4-decadienoate | Analogue (longer chain, conjugated) | Insect Kairomone | Attractant for codling moth (Cydia pomonella). researchgate.net |
Elucidation of Stereospecificity in Biological Recognition
The differences in biological activity observed between structural variants are rooted in the principle of stereospecificity. Biological recognition systems, such as olfactory receptors in the human nose or pheromone receptors in insect antennae, are highly sensitive to the three-dimensional shape of a molecule.
The distinct aroma profiles of the various ethyl hexenoate isomers are a clear example of this principle. The specific geometry of the (Z) versus the (E) isomer, and the location of the double bond at the 2- or 3-position, determines how the molecule fits into the binding pocket of an olfactory receptor. thegoodscentscompany.comthegoodscentscompany.com A precise fit is required to trigger a specific neural signal that the brain interprets as a particular scent. Even minor changes in molecular shape can alter this interaction, leading to a different perceived aroma or a complete loss of scent.
This specificity is also critical in ecological interactions. The potent activity of the pear ester, Ethyl (E,Z)-2,4-decadienoate, as an attractant for the codling moth is highly dependent on its specific isomeric form. researchgate.net The moth's antennal receptors have evolved to recognize this precise (E,Z) configuration, allowing it to locate its host plant (pears). Other isomers of the same compound are typically much less active or completely inactive, highlighting the exquisite selectivity of the biological recognition system.
The underlying chemical basis for this specificity often involves steric factors. The (Z)-configuration of this compound, for example, can create steric hindrance that influences its interaction with receptors or enzymes differently than the more linear (E)-isomer. This concept of molecular shape and fit is fundamental to understanding why structural analogues and derivatives exhibit such a wide range of biological effects.
Computational and Theoretical Chemistry of Ethyl Z 2 Hexenoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by the arrangement of its electrons. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the electronic wavefunction, from which all electronic properties can be derived. For a molecule like Ethyl (Z)-2-hexenoate, this provides a detailed picture of its stability, reactivity, and spectroscopic characteristics.
Detailed research findings from quantum chemical studies, often employing methodologies like Density Functional Theory (DFT), provide quantitative data on the molecule's electronic landscape. For instance, calculations on related nitroalkene compounds have been used to determine electronic chemical potential and analyze reaction pathways, classifying them as Forward Electron Density Flux (FEDF) processes based on electron transfer direction uq.edu.au. Such analyses involve identifying transition states and intermediates to map out the most probable mechanisms for reactions like cycloadditions uq.edu.au.
Key parameters obtained from these calculations for this compound would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to undergo chemical reactions. The distribution of these frontier orbitals also reveals the most probable sites for nucleophilic and electrophilic attack.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. The MEP map would highlight electron-rich regions (typically in red, around the carbonyl oxygen) that are susceptible to electrophilic attack, and electron-poor regions (in blue, around the hydrogen atoms) that are attractive to nucleophiles.
Table 1: Illustrative Quantum Chemical Properties of this compound (Note: This data is illustrative and represents typical values that would be obtained from quantum chemical calculations.)
| Property | Calculated Value | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy state for an added electron; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high kinetic stability and low reactivity. |
| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Electronic Chemical Potential | -5.15 eV | Describes the tendency of electrons to escape from the equilibrium system. uq.edu.au |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum chemistry excels at describing individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (liquid or solid). MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic view of intermolecular interactions.
For this compound, MD simulations can reveal how molecules interact with each other in a liquid state or in solution. These simulations track the trajectories of thousands of molecules, allowing for the analysis of bulk properties like density and viscosity, as well as specific intermolecular forces. The primary interactions would include van der Waals forces and dipole-dipole interactions, particularly involving the polar ester group.
Studies on similar molecules, such as ethyl acetate (B1210297), have used a combination of Raman spectroscopy and quantum calculations to analyze the structure of hydrogen-bonded complexes with solvents like water and ethanol (B145695) nist.gov. These analyses show that weak C=O∙∙∙H and C-H∙∙∙O hydrogen bonds, recognized as van der Waals interactions, are formed nist.gov. MD simulations for this compound would similarly elucidate the nature and lifetime of such interactions, which are critical for understanding its properties as a solvent or a component in a mixture. The simulations can quantify the radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, offering a structural fingerprint of the liquid.
Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations (Note: This data is illustrative and represents typical values for ester interactions in a liquid state.)
| Interaction Type | Average Energy (kJ/mol) | Description |
| Van der Waals (Lennard-Jones) | -15.5 | Non-specific attractive and repulsive forces between molecules. |
| Dipole-Dipole (Coulombic) | -8.2 | Electrostatic interactions between the permanent dipoles of the ester groups. |
| Total Intermolecular Energy | -23.7 | The sum of all forces holding the molecules together in the liquid phase. |
Conformational Analysis and Energetic Profiling
The flexibility of the ethyl and hexenoate chains means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of the different energies of these conformers and the barriers to rotation between them. Identifying the lowest-energy conformer is crucial, as it represents the most populated and stable structure of the molecule under most conditions.
This analysis is typically performed using quantum chemical methods. The process involves systematically rotating the single bonds (e.g., C-C and C-O bonds) in the molecule and calculating the potential energy at each step. This generates a potential energy surface (PES), which maps the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the maxima represent the transition states for converting between them.
For this compound, key rotations would be around the C-O bond of the ester group and the C-C single bonds in the alkyl chain. The planarity of the C=C double bond and the ester group is often a key factor. The energetic profile would reveal the energy penalties associated with non-planar arrangements and steric clashes between the alkyl chain and the ethyl group. The results of such an analysis are essential for accurately interpreting experimental spectra (like NMR) and for understanding how the molecule's shape influences its biological or chemical activity.
Table 3: Illustrative Relative Energies of Key Conformers of this compound (Note: This data is illustrative. Energies are relative to the most stable conformer.)
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| A (Global Minimum) | 0° (s-cis) | 0.00 | 75.2 |
| B | 180° (s-trans) | 4.18 | 15.5 |
| C (Gauche) | ~60° | 8.37 | 9.3 |
Future Directions and Emerging Research Areas for Ethyl Z 2 Hexenoate
The exploration of volatile organic compounds (VOCs) like ethyl (Z)-2-hexenoate continues to open new avenues in biotechnology, chemical synthesis, and ecology. While much is known about its role as a flavor and fragrance compound, future research is poised to delve deeper into its biological origins, develop more sustainable synthetic methods, uncover its ecological significance, and refine its biocatalytic production. The following sections outline key emerging research areas that promise to expand our understanding and application of this unsaturated ester.
Q & A
Q. What are the established synthetic pathways for Ethyl (Z)-2-hexenoate in laboratory settings?
this compound can be synthesized via esterification of (Z)-2-hexenoic acid with ethanol under acid catalysis or through Knoevenagel condensation using aldehydes and ethyl cyanoacetate. The latter method employs environmentally benign catalysts like 3-aminopropylated silica gel (NAP) in aqueous conditions at ambient temperatures . Stereoselective synthesis requires careful control of reaction conditions (e.g., temperature, catalyst) to favor the Z-isomer over the E-isomer.
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key parameters include:
Q. In which natural systems is this compound found, and what is its biological significance?
It occurs in fruits (e.g., grapes, apricots) and medicinal plants like Achyranthes bidentata, where it acts as a volatile attractant for pollinators or herbivores. In Vitis vinifera cultivars, its concentration varies with agronomic factors like vine spacing and sunlight exposure . It also serves as a flavor-active compound in fermented products, contributing fruity notes .
Advanced Research Questions
Q. How do environmental conditions influence the biosynthesis and degradation of this compound?
Studies on grapevines show that temperature, rainfall, and microbial activity significantly affect its accumulation. For example, warmer vintages correlate with elevated levels due to enhanced enzymatic esterification in fruits . Degradation pathways under oxidative or microbial stress remain understudied, though thermal decomposition may release toxic fumes .
Q. How can contradictory findings about its role in insect behavior be resolved?
While this compound attracts Drosophila suzukii, its efficacy for Ceratitis capitata varies with concentration and synergism with other volatiles. Methodological adjustments, such as dual-choice olfactometer assays paired with field trials, can clarify context-dependent effects . Contradictions may arise from differences in insect species, plant matrices, or sampling techniques.
Q. What strategies are recommended for ecological risk assessment given the lack of ecotoxicological data?
Despite limited data on persistence and bioaccumulation (PBT/vPvB), researchers can extrapolate risks using read-across models with structurally similar esters. Prioritize testing biodegradability via OECD 301 guidelines and assess soil mobility using HPLC-derived log Kow values .
Q. Does this compound mediate microbial interactions in food systems?
In poultry spoilage, Pseudomonas spp. produce this compound as a metabolic byproduct under high-oxygen storage. Its detection correlates with microbial load and sensory spoilage (e.g., fruity off-odors). Metagenomic profiling coupled with VOC tracking can elucidate producer-consumer dynamics in microbial communities .
Q. How can stereochemical purity be ensured during synthesis, and what are the implications of isomer contamination?
Nuclear magnetic resonance (NMR) and chiral GC columns are essential for verifying Z/E ratios. Impurities >5% E-isomer can skew bioactivity results, as seen in insect repellency studies . Optimize reaction conditions (e.g., low-temperature esterification) to minimize isomerization.
Q. Methodological Notes
- Stereoselective Analysis : Use polarimetric detection or circular dichroism for chiral resolution .
- Ecological Modeling : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite for preliminary hazard assessment .
- Microbial Studies : Combine headspace solid-phase microextraction (HS-SPME) with 16S rRNA sequencing to link VOC production to specific taxa .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
